

Spectral Data Analysis of 3-Methyl-2-thiophenecarboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-thiophenecarboxaldehyde

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound **3-Methyl-2-thiophenecarboxaldehyde** (CAS No. 5834-16-2). This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification, characterization, and quality control of this compound.

Core Spectral Data

The spectral data for **3-Methyl-2-thiophenecarboxaldehyde** has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and Sigma-Aldrich.^{[1][2][3][4]} The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.89	s	H-6 (Aldehyde)
7.60	d	H-5
7.03	d	H-4
2.58	s	H-7 (Methyl)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
182.7	C-6 (C=O)
145.1	C-2
140.2	C-3
134.9	C-5
128.4	C-4
15.6	C-7 (CH_3)

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The following table lists the significant absorption bands from the infrared spectrum of **3-Methyl-2-thiophenecarboxaldehyde**.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2920	Medium	C-H stretch (methyl)
2860, 2760	Weak	C-H stretch (aldehyde)
1665	Strong	C=O stretch (conjugated aldehyde)
1520	Medium	C=C stretch (thiophene ring)
1450	Medium	C-H bend (methyl)
1220	Strong	C-C stretch
850	Strong	C-H out-of-plane bend

Sample preparation: Neat (liquid film).

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The major fragments and their relative intensities are presented below.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
126	100	[M] ⁺ (Molecular Ion)
125	95	[M-H] ⁺
97	45	[M-CHO] ⁺
83	15	[C ₅ H ₃ S] ⁺
58	20	[C ₃ H ₂ S] ⁺
45	30	[CHS] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Methyl-2-thiophenecarboxaldehyde** was prepared in deuterated chloroform (CDCl_3). A standard 5 mm NMR tube was used. ^1H and ^{13}C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR, a proton-decoupled spectrum was acquired.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **3-Methyl-2-thiophenecarboxaldehyde** was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600 cm^{-1} .

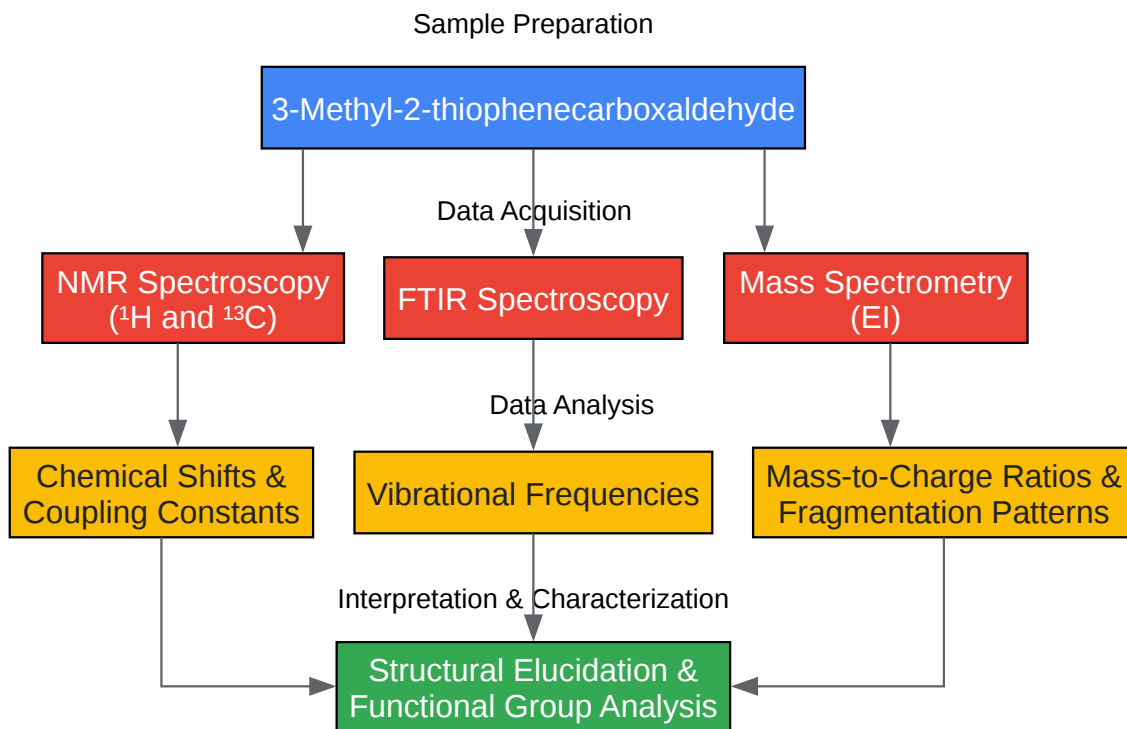
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a mass analyzer and detected.

Visualizations

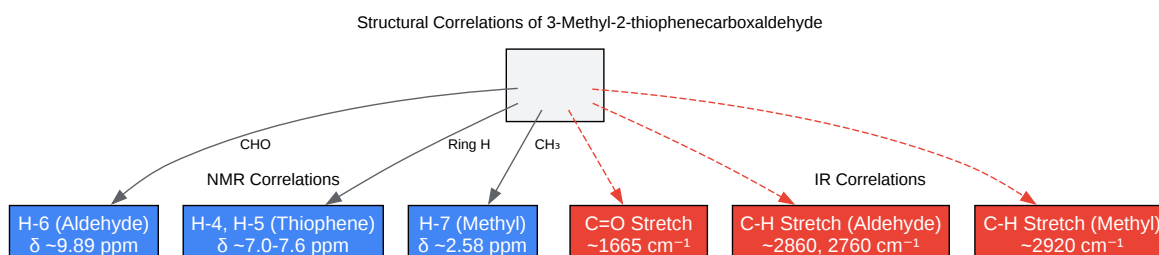
The following diagrams illustrate the workflow of the spectral analysis and the structural correlations.

Spectral Analysis Workflow for 3-Methyl-2-thiophenecarboxaldehyde



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Workflow for spectral data acquisition and analysis.



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Correlation of key structural features with spectral data.

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